[2,2-dimethyl-3-(methylamino)propyl](methyl)amine
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Overview
Description
1,3-Propanediamine, N,N’,2,2-tetramethyl- is an organic compound with the molecular formula C7H18N2. It is also known as N,N,2,2-tetramethylpropane-1,3-diamine. This compound is a colorless to light yellow liquid with a strong amine odor. It is a tertiary amine and is used in various chemical reactions and industrial applications .
Preparation Methods
1,3-Propanediamine, N,N’,2,2-tetramethyl- can be synthesized through several methods. One common method involves the methylation of 1,3-diaminopropane with formaldehyde. Another method involves the reaction of dimethylaminopropionitrile with dimethylamine . These reactions typically require specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
1,3-Propanediamine, N,N’,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Propanediamine, N,N’,2,2-tetramethyl- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the Baylis-Hillman reaction.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a corrosion inhibitor, textile auxiliary, flotation agent, and emulgator.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’,2,2-tetramethyl- involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons. These lone pairs can interact with electrophiles, leading to various chemical reactions. The compound can also form hydrogen bonds, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,3-Propanediamine, N,N’,2,2-tetramethyl- can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but differs in the position of methyl groups.
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine: This compound has additional methyl groups on the carbon chain, making it more sterically hindered.
N,N-Dimethylneopentanediamine: This compound has a different arrangement of methyl groups, leading to different reactivity and applications.
1,3-Propanediamine, N,N’,2,2-tetramethyl- is unique due to its specific structure, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H18N2 |
---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,5-8-3)6-9-4/h8-9H,5-6H2,1-4H3 |
InChI Key |
JXRIGNBVDJINOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC)CNC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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